

Application Notes and Protocols for N-0861 Racemate In Vivo Experimentation

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Compound of Interest

Compound Name: N-0861 racemate

Cat. No.: B2888030

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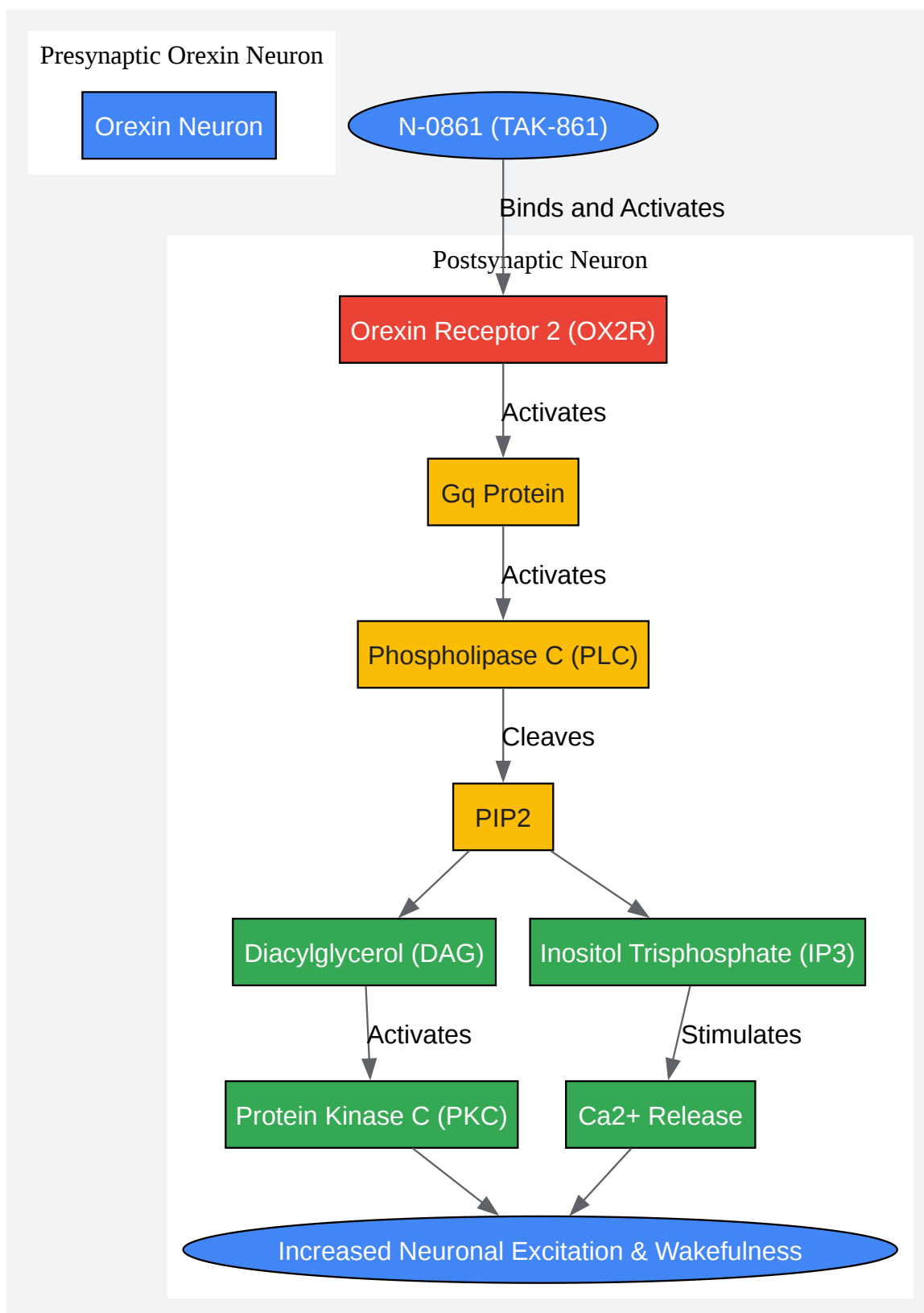
For Researchers, Scientists, and Drug Development Professionals

Introduction

N-0861 is a novel compound investigated for its therapeutic potential. This document provides detailed application notes and protocols for in vivo experimental studies involving the **N-0861 racemate**. The information herein is based on publicly available data, with a significant portion derived from studies on the potent, orally available orexin receptor 2 (OX2R) selective agonist, TAK-861. It is a common practice in drug development to initially investigate a racemate, followed by the development of a single, more active enantiomer. It is presumed that TAK-861 represents the active enantiomer of the **N-0861 racemate**. These protocols are intended to serve as a comprehensive guide for researchers in the fields of neuroscience, pharmacology, and drug development.

Mechanism of Action: Orexin Receptor Agonism

N-0861, through its active enantiomer TAK-861, acts as a selective agonist for the orexin receptor 2 (OX2R). The orexin system is a critical regulator of wakefulness, and its dysfunction is implicated in sleep disorders such as narcolepsy. By activating OX2R, N-0861 mimics the action of endogenous orexin peptides, promoting wakefulness and stabilizing the sleep-wake cycle. This targeted mechanism of action suggests its potential as a therapeutic agent for hypersomnia disorders.



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Caption: Signaling pathway of N-0861 (TAK-861) as an OX2R agonist.

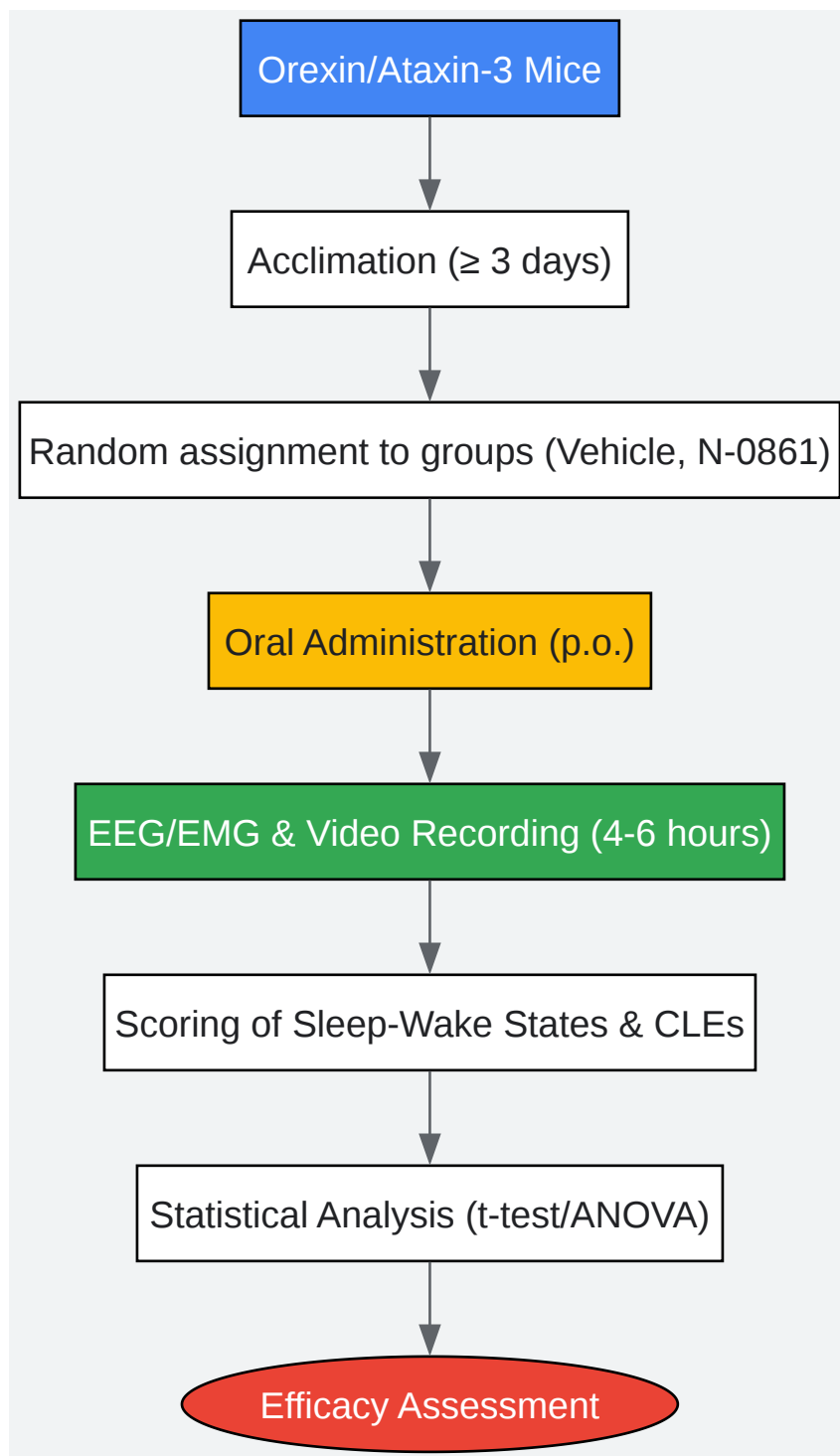
Efficacy Studies in Animal Models of Narcolepsy

The following protocol outlines a typical in vivo experiment to assess the efficacy of **N-0861 racemate** in a mouse model of narcolepsy.

Experimental Protocol: Assessment of Wakefulness in Orexin/Ataxin-3 Mice

- Animal Model:
 - Use orexin/ataxin-3 transgenic mice, which exhibit narcolepsy-like symptoms, including fragmented wakefulness and cataplexy-like episodes.[\[1\]](#)
 - House animals under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.
 - Acclimate mice to the experimental room and procedures for at least 3 days prior to the experiment.
- Drug Preparation and Administration:
 - Prepare **N-0861 racemate** in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in sterile water).
 - The dose of **N-0861 racemate** should be determined based on dose-response studies. For TAK-861, a dose of 1 mg/kg has been shown to be effective in mice.[\[1\]](#)
 - Administer the drug or vehicle orally (p.o.) via gavage at the beginning of the dark phase (the active phase for mice).
- Behavioral Assessment: Maintenance of Wakefulness Test (MWT):
 - Following drug administration, place individual mice in recording chambers equipped with video and electroencephalography/electromyography (EEG/EMG) recording systems.
 - Record sleep-wake states for a defined period (e.g., 4-6 hours).

- Analyze EEG/EMG data to score wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in epochs (e.g., 10-second epochs).
- The primary endpoint is the total time spent in wakefulness. Secondary endpoints can include the latency to sleep onset and the number of sleep-wake transitions.
- Cataplexy-like Episode (CLE) Assessment:
 - CLEs are identified by sudden episodes of muscle atonia while the animal is awake.
 - Quantify the number and duration of CLEs during the recording period.
- Data Analysis:
 - Compare the effects of **N-0861 racemate** treatment to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
 - A p-value of <0.05 is typically considered statistically significant.



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Caption: Experimental workflow for in vivo efficacy testing.

Quantitative Data Summary

The following table summarizes key quantitative data for TAK-861, the active enantiomer of the **N-0861 racemate**.

Parameter	Value	Species	Notes	Reference
OX2R Activation (EC50)	2.5 nM	In vitro	Half-maximal effective concentration for receptor activation.	[1]
Effective Wake-Promoting Dose	1 mg/kg	Mice, Monkeys	Dose at which significant promotion of wakefulness is observed.	[1]
Clinical Trial Primary Outcome	Statistically significant improvement	Humans (NT1)	Change in mean sleep latency in the Maintenance of Wakefulness Test after 8 weeks.	[2]
Clinical Trial Secondary Outcomes	Statistically significant improvements	Humans (NT1)	Epworth Sleepiness Scale and Weekly Cataplexy Rate.	[2]

Pharmacokinetic and Toxicology Studies

Detailed pharmacokinetic (PK) and toxicology studies are crucial for the development of any new chemical entity. The following are representative protocols.

Pharmacokinetic Study Protocol

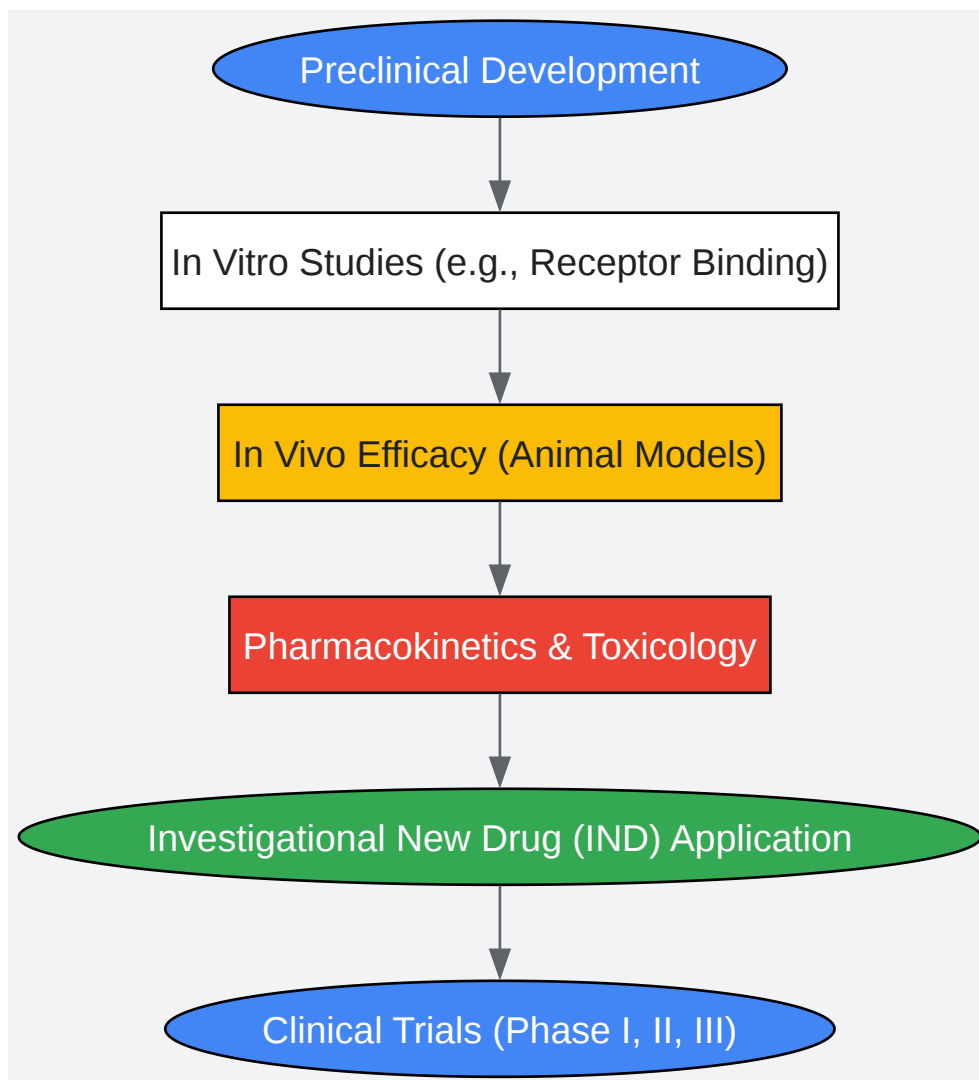
- Animals:
 - Use a relevant species, often rats or dogs for preclinical PK studies.

- Ensure animals are healthy and have not been used in other recent studies.
- Drug Administration:
 - Administer **N-0861 racemate** via the intended clinical route (e.g., oral) and also intravenously (IV) to determine bioavailability.
 - Use a range of doses to assess dose-linearity.
- Sample Collection:
 - Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
 - Process blood to obtain plasma and store frozen until analysis.
- Bioanalysis:
 - Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentrations of the N-0861 enantiomers in plasma.
- Data Analysis:
 - Use pharmacokinetic software to calculate key parameters such as C_{max} (maximum concentration), T_{max} (time to maximum concentration), AUC (area under the curve), half-life (t_{1/2}), and bioavailability.

Toxicology Study Protocol (General Outline)

- Study Design:
 - Conduct studies in at least two species (one rodent, one non-rodent).
 - Include a control group and at least three dose levels of **N-0861 racemate**.
 - Administer the drug daily for a specified duration (e.g., 28 days for a sub-chronic study).
- Observations:

- Monitor animals daily for clinical signs of toxicity.
- Record body weight and food consumption regularly.
- Conduct detailed clinical pathology (hematology and clinical chemistry) at the end of the study.
- Pathology:
 - Perform a full necropsy on all animals.
 - Collect and weigh major organs.
 - Conduct histopathological examination of a comprehensive list of tissues.
- Reporting:
 - Summarize all findings and determine the No-Observed-Adverse-Effect-Level (NOAEL).



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Caption: Logical progression of drug development.

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References

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